molecular formula C₁₄H₂₀O₉ B030926 1,5-Anhydro-d-glucitol, tetra-O-acetyl- CAS No. 13121-61-4

1,5-Anhydro-d-glucitol, tetra-O-acetyl-

Cat. No. B030926
CAS RN: 13121-61-4
M. Wt: 332.3 g/mol
InChI Key: ULWHEXUWXLOVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Anhydro-d-glucitol, tetra-O-acetyl- (also known as 1,5-Anhydro-d-glucitol acetate or 1,5-AGA) is a sugar alcohol that has been widely studied in recent years due to its potential applications in the medical, pharmaceutical, and food industries. 1,5-AGA is a naturally occurring sugar alcohol that is found in fruits and vegetables, and it is also a major metabolite of carbohydrates. It has been used in various lab experiments to study its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Synthesis and Characterization

  • 1,5-Anhydro-d-glucitol, tetra-O-acetyl- and its derivatives have been synthesized and characterized, with applications in carbohydrate research. Elvebak and Gray (1995) described a method for synthesizing positional isomers of methylated and acetylated or benzoylated 1,5-anhydro-D-glucitol, indicating its utility in understanding complex carbohydrate structures (Elvebak & Gray, 1995).

Biochemical Analysis and Diabetes Research

  • 1,5-Anhydro-d-glucitol, tetra-O-acetyl- has been utilized in the development of methods for determining 1,5-anhydro-D-glucitol in plasma, which is significant for diagnosing diabetes mellitus. Yabuuchi et al. (1989) developed a simple enzymatic method for this purpose, demonstrating the compound's role in medical diagnostics (Yabuuchi et al., 1989).

Nutritional and Metabolic Studies

  • Studies have explored the impact of diet and nutrition on the levels of 1,5-anhydro-D-glucitol in the body. Yamanouchi et al. (1995) investigated the effect of long-term administration of total parenteral nutrition on serum levels of 1,5-anhydro-D-glucitol, providing insights into its metabolic role and potential use as a nutritional marker (Yamanouchi et al., 1995).

Chemical Transformations and Derivatives

  • The compound has been used in various chemical transformations to create different derivatives, illustrating its versatility in synthetic chemistry. For instance, Schulze et al. (2000) demonstrated its transformation into various thio-derivatives through the thio-Mitsunobu reaction (Schulze et al., 2000).

Cardiovascular Disease Research

  • It has also been explored as a potential marker for cardiovascular diseases. Watanabe et al. (2011) studied its levels in predicting the incidence of cardiovascular diseases, indicating its significance in clinical research beyond diabetes (Watanabe et al., 2011).

Future Directions

1,5-Anhydro-d-glucitol, tetra-O-acetyl- has vast potential as both a diagnostic and therapeutic tool in the biomedical industry . It could be particularly useful in the development of drugs against HIV infections and in cancer treatment due to its selective binding properties to glucose transporters on the surface of cancer cells .

properties

IUPAC Name

(3,4,5-triacetyloxyoxan-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h11-14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWHEXUWXLOVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30310806
Record name 1,5-Anhydro-d-glucitol, tetra-O-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13121-61-4
Record name NSC231899
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Anhydro-d-glucitol, tetra-O-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.